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Abstract
This technical guide provides a comprehensive examination of 1-(4-Chlorophenyl)azetidine-
3-carboxylic acid (CAS No. 1187933-29-4), a heterocyclic building block of significant interest

in medicinal chemistry. We will delve into its core chemical properties, structural characteristics,

reactivity profile, and the analytical methodologies essential for its characterization. The

narrative is structured to provide not just data, but also the underlying scientific rationale for

experimental design, reflecting an approach grounded in expertise and trustworthiness. The

azetidine scaffold, a strained four-membered ring, imparts unique conformational rigidity and

metabolic stability, making its derivatives valuable as proline analogues and pharmacophores

in drug design.[1][2] This guide serves as a foundational resource for professionals leveraging

this molecule in their research and development pipelines.

Structural and Physicochemical Foundation
The molecular architecture of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid is key to its

utility. It combines a strained, saturated N-heterocycle with an electron-deficient aromatic ring
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and a versatile carboxylic acid handle. This combination dictates its physical properties and its

behavior in biological systems.

Caption: 2D representation of the molecular structure.

The physicochemical properties are critical for predicting solubility, permeability, and metabolic

stability, which are key parameters in drug development.[1][3]

Property Value Source(s)

CAS Number 1187933-29-4 [4][5]

Molecular Formula C₁₀H₁₀ClNO₂ [6]

Molecular Weight 211.65 g/mol

Appearance Solid

Purity ≥98% (typical)

Boiling Point 421.3 ± 40.0 °C (predicted) [6]

Density 1.655 ± 0.06 g/cm³ (predicted) [6]
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Synthesis and Reactivity Profile
Generalized Synthetic Approach
The synthesis of N-aryl azetidine-3-carboxylic acids is a multi-step process. While numerous

routes to the azetidine core exist[7][8], a common and logical pathway involves the initial

formation of a 1,3-difunctionalized propane intermediate from a primary amine (4-chloroaniline)

and a suitable three-carbon electrophile (e.g., an epihalohydrin derivative), followed by a base-

mediated intramolecular cyclization. The carboxylic acid functionality can be introduced either

before or after ring formation, often via oxidation of a hydroxymethyl group or hydrolysis of a

nitrile or ester.
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Generalized Synthetic Workflow

Starting Materials
(e.g., 4-Chloroaniline,

Epichlorohydrin derivative)

Step 1: Nucleophilic
Addition/Opening

Intermediate Formation
(1,3-Amino Alcohol/Halide)

Step 2: Intramolecular
Cyclization (Base-mediated)

Azetidine Intermediate
(e.g., Azetidin-3-ol)

Step 3: Functional Group
Interconversion (e.g., Oxidation)

Final Product
1-(4-Chlorophenyl)azetidine-

3-carboxylic acid

Click to download full resolution via product page

Caption: A high-level, generalized workflow for the synthesis of the target compound.

Reactivity
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The molecule's reactivity is governed by its three primary functional domains:

Azetidine Ring: Possessing significant ring strain (~25.4 kcal/mol), the azetidine ring is more

stable than an aziridine but susceptible to ring-opening reactions under certain conditions

(e.g., strong acids, catalytic hydrogenation).[9] This strain-driven reactivity can be harnessed

for further synthetic transformations.[10]

Carboxylic Acid: This group is the primary center for derivatization. It readily undergoes

standard acid chemistry, including esterification, amidation (e.g., via coupling reagents like

HATU or EDC), and reduction to the corresponding primary alcohol.

4-Chlorophenyl Group: The aromatic ring is deactivated towards electrophilic aromatic

substitution due to the electron-withdrawing nature of the chloro substituent and the

azetidine nitrogen. However, it is amenable to transition-metal-catalyzed cross-coupling

reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Cl bond, enabling further structural

diversification.

Core Analytical Methodologies
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of

the compound. The protocols described below represent a self-validating system for quality

control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation. The choice of solvent

and experiment is critical. For this molecule, DMSO-d₆ is an excellent choice as it solubilizes

the compound well and allows for the observation of the exchangeable carboxylic acid proton.

Protocol: ¹H and ¹³C NMR

Sample Preparation: Accurately weigh 5-10 mg of the solid and dissolve it in ~0.7 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition (400 MHz):

Acquire a standard proton spectrum.
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Expected Chemical Shifts (δ, ppm): Based on established principles[11][12], the following

regions are anticipated:

~12.0-13.0 ppm: A very broad singlet corresponding to the carboxylic acid proton

(COOH).

~7.2-7.4 ppm: An AA'BB' system (two doublets) for the 4-chlorophenyl protons.

~3.5-4.5 ppm: A set of complex multiplets for the three non-equivalent protons of the

azetidine ring (CH₂ and CH).

¹³C NMR Acquisition (100 MHz):

Acquire a proton-decoupled carbon spectrum.

Expected Chemical Shifts (δ, ppm):

~170-175 ppm: Carboxylic acid carbonyl carbon (C=O).

~115-150 ppm: Four signals for the aromatic carbons.

~40-60 ppm: Signals for the azetidine ring carbons.

High-Resolution Mass Spectrometry (HRMS)
Trustworthiness: HRMS provides an exact mass measurement, which is a definitive

confirmation of the elemental composition. ESI is a soft ionization technique well-suited for this

polar molecule, minimizing fragmentation and preserving the molecular ion.

Protocol: ESI-TOF MS

Sample Preparation: Prepare a ~10 µg/mL solution of the compound in a 50:50 mixture of

acetonitrile and water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium

hydroxide (for negative ion mode).

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight

(TOF) or Orbitrap mass analyzer.
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Acquisition:

Positive Ion Mode [M+H]⁺: The expected exact mass for C₁₀H₁₁ClNO₂⁺ is 212.0473.

Negative Ion Mode [M-H]⁻: The expected exact mass for C₁₀H₉ClNO₂⁻ is 210.0327.

Verification: Crucially, observe the characteristic isotopic pattern of chlorine. The ratio of the

M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) should be approximately 3:1.

High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the gold standard for purity assessment. A reverse-phase

C18 column is ideal for this moderately polar compound. The use of a buffer or acid modifier

(like formic or trifluoroacetic acid) in the mobile phase is essential to suppress the ionization of

the carboxylic acid, ensuring a sharp, symmetrical peak shape and reproducible retention

times.

Protocol: Purity Analysis

System: An HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

Solvent A: Water + 0.1% Formic Acid

Solvent B: Acetonitrile + 0.1% Formic Acid

Gradient Elution: A linear gradient from 10% B to 95% B over 20 minutes is a good starting

point for method development.

Flow Rate: 1.0 mL/min.

Detection: UV detection at 254 nm.

Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent

(e.g., methanol) to a concentration of ~0.5 mg/mL.
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Analysis: Inject 5-10 µL. Purity is determined by the area percentage of the main peak

relative to the total area of all observed peaks.

Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.

Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye

irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Always wear safety glasses with side shields,

chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[13]

[14]

Storage: Keep the container tightly closed and store in a dry, cool place.[13]

For comprehensive safety information, always consult the supplier's latest Safety Data Sheet

(SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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